molecular formula C11H14N2O5S B13364592 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxy-5-methoxypyridine-2-carboxamide

Katalognummer: B13364592
Molekulargewicht: 286.31 g/mol
InChI-Schlüssel: QNDMHDKYRHGMPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dioxidotetrahydrothienyl group, a methoxy group, and a pyridinecarboxamide moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-thiophenecarboxylic acid with methoxyamine to form the corresponding methoxyamide. This intermediate is then subjected to oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxidotetrahydrothienyl group. The final step involves the cyclization of the intermediate with a suitable pyridine derivative under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydro-3-thienyl)-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dioxidotetrahydrothienyl group, in particular, is less common in similar compounds, making it a valuable molecule for research and development .

Eigenschaften

Molekularformel

C11H14N2O5S

Molekulargewicht

286.31 g/mol

IUPAC-Name

N-(1,1-dioxothiolan-3-yl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O5S/c1-18-10-5-12-8(4-9(10)14)11(15)13-7-2-3-19(16,17)6-7/h4-5,7H,2-3,6H2,1H3,(H,12,14)(H,13,15)

InChI-Schlüssel

QNDMHDKYRHGMPX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CNC(=CC1=O)C(=O)NC2CCS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.